6-Fluoronicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLCTNVHJEBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287610 | |
| Record name | 6-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-45-2 | |
| Record name | 403-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 6 Fluoronicotinic Acid and Its Derivatives
Chemical Synthesis of 6-Fluoronicotinic Acid
The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on factors such as starting material availability, desired scale, and environmental considerations.
A common and direct method for synthesizing this compound involves the oxidation of a precursor molecule, 2-fluoro-5-methylpyridine (B1304807). chemicalbook.comgoogle.com In this reaction, the methyl group at the 5-position of the pyridine (B92270) ring is oxidized to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is typically employed for this transformation. chemicalbook.com The reaction is generally carried out in an aqueous solution under heating. chemicalbook.com An alkali, like potassium hydroxide (B78521) (KOH), is also added to the reaction mixture. chemicalbook.com While this method is direct, it has been noted that the yield is moderate, and it generates a significant amount of manganese dioxide as a solid waste byproduct, which can pose challenges for industrial-scale production. google.com
Table 1: Oxidation Synthesis of this compound
| Reactant | Reagents | Conditions | Product | Yield |
|---|
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound is a versatile functional group that allows for the synthesis of a wide array of derivatives. These derivatives are often created as activated precursors for subsequent coupling reactions.
Esterification of this compound is a key strategy for creating activated precursors used in bioconjugation and other coupling reactions. These activated esters facilitate the subsequent formation of amide bonds under mild conditions. A notable example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester. nih.gov This compound is synthesized from a trimethylammonium precursor and is used as a prosthetic group for labeling biomolecules, like peptides, with the positron-emitting radionuclide fluorine-18 (B77423) for Positron Emission Tomography (PET). nih.govbiosynth.com The TFP ester is highly reactive towards nucleophiles like amines, enabling efficient labeling. nih.gov
Another synthetic approach involves the formation of simpler esters, such as methyl or ethyl esters, as intermediates in the synthesis of this compound itself. For instance, 6-bromonicotinic acid esters are formed by reacting 2,5-dibromopyridine (B19318) with the corresponding chloroformates after a selective Grignard exchange. google.com These ester intermediates are then carried forward to the final acid product. google.com
Table 2: Examples of Esterification Reactions
| Carboxylic Acid/Precursor | Esterifying Agent/Reagent | Product | Purpose |
|---|---|---|---|
| This compound trimethylammonium salt | N/A (Fluoride displacement) | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Activated precursor for PET labeling nih.gov |
Amidation is a crucial reaction for incorporating the this compound scaffold into larger molecules, particularly in the development of pharmaceuticals and diagnostic agents. The activated esters described previously are designed specifically for this purpose. For example, 6-[¹⁸F]fluoronicotinic acid TFP ester readily reacts with the free amine group of a peptide, such as one containing the Arginyl-Glycyl-Aspartyl (RGD) sequence, to form a stable amide bond. nih.gov In this context, the this compound moiety acts as a linker, connecting the fluorine-18 radionuclide to the biologically active peptide. nih.gov The direct condensation of carboxylic acids and amines to form amides is a fundamentally important reaction in organic chemistry. rsc.orgnih.gov Catalytic methods using agents like boronic acids or zirconium complexes have been developed to facilitate this transformation under milder conditions, avoiding the need for stoichiometric activating agents. nih.govrsc.org
Functional group interconversion (FGI) is a strategic element in the synthesis of this compound, allowing for the introduction of the key fluorine atom onto the pyridine ring. ub.edu A powerful example is a synthetic route that begins with 2,5-dibromopyridine. google.com This method avoids the direct oxidation of a methyl group and instead builds the functionality on the ring through a series of steps:
Esterification : The process begins with the formation of a 6-bromonicotinate ester from 2,5-dibromopyridine. google.com
Fluorination : The key ring modification is a nucleophilic aromatic substitution where the bromine atom at the 6-position is replaced by a fluorine atom. This is achieved by heating the bromo-ester with a fluoride (B91410) source like anhydrous tetramethylammonium (B1211777) fluoride in an organic solvent. google.com This halogen exchange is a critical FGI step.
Hydrolysis : The final step is the hydrolysis of the ester group to the carboxylic acid, yielding the final this compound product. google.com This sequence showcases how FGI and ring modification can provide an efficient and high-yielding alternative to direct oxidation. google.com
Retrosynthetic Analysis of Complex Molecules Containing this compound
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.comias.ac.in When a complex target molecule contains the this compound scaffold, the analysis involves strategically "disconnecting" the molecule at key bonds.
For a peptide conjugate linked via an amide bond to the this compound moiety, the primary retrosynthetic disconnection is the amide bond itself. amazonaws.com This disconnection reveals two key precursors: the amine-containing peptide and the activated this compound, likely as an activated ester (e.g., a TFP ester) or an acyl chloride. nih.govamazonaws.com
The this compound precursor can be further disconnected. A functional group interconversion (FGI) step would lead from the carboxylic acid back to an ester or a methyl group. ias.ac.in Following the synthetic route based on halogen exchange, the C-F bond is disconnected to reveal a more readily available precursor, 6-bromonicotinate. google.com This intermediate is then disconnected at the ester bond and the C-C bond formed via the Grignard reaction, ultimately leading back to the simple starting material, 2,5-dibromopyridine. google.com This logical deconstruction simplifies a complex synthetic challenge into a series of achievable chemical reactions. airitilibrary.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoro-5-methylpyridine |
| Potassium permanganate |
| Potassium hydroxide |
| Manganese dioxide |
| 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester |
| 2,5-Dibromopyridine |
| Methyl chloroformate |
| Ethyl chloroformate |
| 6-Bromonicotinic acid methyl ester |
| 6-Bromonicotinic acid ethyl ester |
| Tetramethylammonium fluoride |
| Arginyl-Glycyl-Aspartyl (RGD) peptide |
Radiopharmaceutical Development and Positron Emission Tomography Pet Applications
Radiosynthesis of Fluorine-18 (B77423) Labeled 6-Fluoronicotinic Acid Prosthetic Groups
The efficient synthesis of the radiolabeled prosthetic group is the foundational step for developing PET tracers. Traditional methods for labeling biomolecules with fluorine-18 often involve complex, multi-step procedures that can be time-consuming and challenging to automate. nih.govacs.org This has driven research into more streamlined and efficient radiosynthesis routes.
Development of 6-[¹⁸F]Fluoronicotinic Acid-2,3,5,6-Tetrafluorophenyl Esters and Related Prosthetics
A significant advancement in this area is the development of activated esters of 6-[¹⁸F]fluoronicotinic acid, with 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) being a prominent example. nih.govacs.org This prosthetic group can be synthesized in a single step from a trimethylammonium precursor. nih.govacs.org The reaction with [¹⁸F]fluoride proceeds efficiently at a moderate temperature of 40°C, affording the desired [¹⁸F]F-Py-TFP product in high yields of 60-70%. nih.govacs.org
A key advantage of this method is the simplification of the purification process. The resulting [¹⁸F]F-Py-TFP can be conveniently purified using a Sep-Pak cartridge, which eliminates the need for more time-consuming High-Performance Liquid Chromatography (HPLC) purification at this intermediate stage. nih.govacs.orgnih.gov More recent innovations have further streamlined this process, demonstrating that the synthesis can be performed at room temperature directly on an anion exchange cartridge without the need for azeotropic drying of the [¹⁸F]fluoride, reducing the total synthesis time to as little as five minutes. iaea.org
Automation in 6-[¹⁸F]Fluoronicotinic Acid Radiosynthesis
The complexity of many radiolabeling procedures presents a significant challenge to full automation. nih.govacs.org However, automation is highly desirable for ensuring the safe, reproducible, and cGMP-compliant production of PET radiopharmaceuticals. mdpi.comnih.gov The straightforward, one-step synthesis of 6-[¹⁸F]FNA-based prosthetic groups is inherently more amenable to automation than multi-step alternatives like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.gov
Methods such as "fluorination on the Sep-Pak" have been developed to facilitate the rapid and automated synthesis of tracers. mdpi.com This simplicity allows for successful implementation on various automated synthesis modules, such as the Trasis AllInOne, enabling the reliable, high-yield production of 6-[¹⁸F]FNA-derived radiotracers. mdpi.comtrasis.com The development of one-pot, two-step automated protocols has further simplified the production of complex radiopharmaceuticals, making them suitable even for cassette-based systems with a single reactor. mdpi.com
Bioconjugation of 6-[¹⁸F]Fluoronicotinic Acid Derivatives to Biomolecules
Once the radiolabeled prosthetic group is synthesized, it is attached to a larger, biologically active molecule, such as a peptide or protein, in a process called bioconjugation. This step creates the final radiotracer that can target specific cells or processes in the body.
Peptide and Protein Radioconjugation Methodologies
The primary method for attaching 6-[¹⁸F]FNA prosthetic groups to biomolecules is through N-acylation. researchgate.net Activated esters like [¹⁸F]F-Py-TFP react efficiently with amine functionalities on peptides and proteins. researchgate.net This typically involves the formation of a stable amide bond with the ε-amino group of a lysine residue or the N-terminus of the protein. acs.org Conjugation reactions are generally rapid and can be completed under mild conditions, for example at 40-50°C in as little as 10 minutes. nih.gov While less common, research has also shown that activated esters of [¹⁸F]FNA can be used to acylate thiol groups on cysteine residues with high chemoselectivity. researchgate.net
Efficiency and Stability of 6-[¹⁸F]Fluoronicotinic Acid Conjugates
The stability of the final conjugate is crucial for in vivo imaging to ensure that the radiolabel remains attached to the targeting biomolecule. While the 6-[¹⁸F]FNA moiety itself is generally stable, the stability of the entire radioconjugate can vary. Formulations using specific buffers can enhance the radiochemical and enantiomeric purity of the final product, maintaining over 95% purity for up to 6 hours. researchgate.net In vitro assays of conjugates like 6-[¹⁸F]FPy-T140 have demonstrated that the biological activity of the peptide is preserved, showing high specific binding and nanomolar affinity for its target. mdpi.com Similarly, RGD peptide conjugates have been found to possess high binding affinities with Ki values in the low nanomolar range. nih.govacs.org
| Radiotracer | Target | Overall Radiochemical Yield (Decay-Corrected) | Total Synthesis Time | Radiochemical Purity | Binding Affinity |
|---|---|---|---|---|---|
| [¹⁸F]DCFPyL | PSMA | 25-43% | 30-45 min | Not Specified | Not Specified |
| 6-[¹⁸F]FPy-T140 | CXCR4 | 6-17% | 90 min | >99% | Kd ~0.2 nM |
| [¹⁸F]JK-PSMA-7 (Automated) | PSMA | 58% | ~60 min | >99% | Not Specified |
| RGD Peptide Conjugate | Integrin αvβ3 | Good Yields (not quantified) | Not Specified | Not Specified | Ki in low nM range |
Preclinical Imaging Applications of 6-[¹⁸F]Fluoronicotinic Acid Radiotracers
The versatility of the 6-[¹⁸F]FNA labeling methodology has led to the development of a wide array of radiotracers evaluated in preclinical models for various diseases, particularly in oncology. These tracers have been used to image key biological targets, demonstrating the broad applicability of this platform.
Biomolecules successfully labeled with 6-[¹⁸F]FNA derivatives include peptides targeting the αvβ3 integrin, which is involved in angiogenesis, and radiolabeled albumin for blood pool imaging. nih.govnih.gov Other significant targets include the C-X-C motif chemokine receptor 4 (CXCR4), which is overexpressed in numerous cancers. mdpi.com
One of the most prominent applications is in the imaging of Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. nih.govresearchgate.net Several PSMA-targeting small molecules and peptides, such as [¹⁸F]DCFPyL, have been developed using the 6-[¹⁸F]FNA platform, enabling the visualization of prostate cancer lesions. nih.govnih.gov Preclinical PET imaging studies in mouse models with PSMA-positive tumors have shown high tumor uptake and good contrast, validating the potential of these agents for clinical translation. researchgate.netresearchgate.net
Prostate-Specific Membrane Antigen (PSMA) Targeted Imaging Agents (e.g., [¹⁸F]DCFPyL)
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging. [¹⁸F]DCFPyL (2-(3-{1-carboxy-5-[(6-[¹⁸F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid) is a leading PSMA-targeted PET agent whose synthesis utilizes a derivative of this compound. nih.gov
The synthesis of [¹⁸F]DCFPyL often involves a multi-step process where a key step is the coupling of a protected lysine-urea-glutamate precursor with an activated form of 6-[¹⁸F]fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.govaacrjournals.org This is followed by deprotection to yield the final product. aacrjournals.org Automated synthesis methods have been developed to produce [¹⁸F]DCFPyL in good radiochemical yields, suitable for clinical applications. nih.govmcmaster.ca For instance, an automated synthesis via direct nucleophilic heteroaromatic substitution can produce [¹⁸F]DCFPyL in decay-corrected radiochemical yields of 23 ± 5 % within 55 minutes. mcmaster.ca Another method reported radiochemical yields ranging from 36% to 53% (decay-corrected) with a synthesis time of about 128 minutes. nih.gov
Preclinical studies in mouse models with PSMA-positive (PSMA+) and PSMA-negative (PSMA-) prostate cancer xenografts have demonstrated the high specificity and efficacy of [¹⁸F]DCFPyL. nih.govaacrjournals.orgnih.gov Dynamic PET imaging shows high uptake and retention of the radiotracer in PSMA+ tumors (e.g., LNCaP or PC3 PIP), while PSMA- tumors (e.g., PC3 flu) exhibit very low uptake. aacrjournals.orgnih.gov At two hours post-injection, the uptake in PSMA+ tumors can be as high as 39.4 ± 5.4 percent of the injected dose per gram of tissue (%ID/g), with tumor-to-background ratios reaching remarkable levels, such as 358:1 (PSMA+ tumor to PSMA- tumor). nih.gov Kinetic analysis confirms a molecular trapping mechanism in PSMA-positive cells, involving binding and subsequent internalization. nih.govmcmaster.ca The favorable imaging characteristics and high sensitivity of [¹⁸F]DCFPyL have established it as a valuable tool in the management of prostate cancer. nih.govuroschool.grmdpi.com
| Parameter | Value | Source(s) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | nih.govnih.gov |
| Radiotracer | [¹⁸F]DCFPyL | nih.govnih.gov |
| Precursor | 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester | nih.govaacrjournals.org |
| Radiochemical Yield (decay-corrected) | 23 ± 5% to 36-53% | nih.govmcmaster.ca |
| Synthesis Time | 55 - 128 minutes | nih.govmcmaster.ca |
| PSMA+ Tumor Uptake (2h p.i.) | 39.4 ± 5.4 %ID/g | nih.gov |
| PSMA+ to PSMA- Tumor Ratio (2h p.i.) | 358:1 | nih.gov |
Fatty Acid Binding Protein 3 (FABP3) Targeting for Oncology
Fatty Acid Binding Protein 3 (FABP3), also known as heart-type FABP, is involved in intracellular fatty acid transport and metabolism. lupinepublishers.com Its expression has been linked to various cancers, including breast and brain tumors, making it a potential target for oncologic imaging. nih.govresearchgate.netnih.gov Researchers have developed PET radiotracers targeting FABP3 by radiolabeling a specific peptide ligand, ACooP (sequence H-ACGLSGLGVA-NH₂), using a this compound derivative. nih.govnih.gov
The synthesis involves conjugating the ACooP peptide with an activated ester of 6-[¹⁸F]fluoronicotinic acid. In one study, 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester was used as the prosthetic group. nih.govabo.fi This prosthetic compound was prepared with an on-resin ¹⁸F-fluorination, yielding a radiochemical yield of 29.9% and a radiochemical purity of 96.6%. nih.gov Interestingly, the conjugation of this prosthetic group to the ACooP peptide resulted exclusively in S-acylation (on the cysteine residue) rather than the expected N-acylation, leading to the product [¹⁸F]FNA-S-ACooP. nih.govresearchgate.net
In vitro binding experiments using malignant tissue sections with high FABP3 expression demonstrated high focal binding of [¹⁸F]FNA-S-ACooP. nih.gov The binding specificity was confirmed through blocking studies and co-localization with FABP3 positivity observed via immunofluorescence staining. nih.gov However, a related compound, [¹⁸F]FNA-N-CooP (where the radiolabel is attached via N-acylation), showed in vivo instability. nih.gov Studies with this tracer revealed that [¹⁸F]FNA itself was a major radiometabolite, and that [¹⁸F]FNA alone could also visualize glioblastoma xenografts, complicating the interpretation of the PET data. nih.gov This highlights the critical need to assess the stability and metabolic profile of radiotracers developed using this compound-based prosthetic groups. nih.gov
| Parameter | Value | Source(s) |
| Target | Fatty Acid Binding Protein 3 (FABP3) | nih.govabo.fi |
| Peptide Ligand | ACooP | nih.govnih.gov |
| Radiotracer | [¹⁸F]FNA-S-ACooP | nih.gov |
| Prosthetic Group | 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester | nih.govabo.fi |
| Prosthetic Group Radiochemical Yield | 29.9% | nih.gov |
| Conjugation Chemistry | S-acylation | nih.govresearchgate.net |
| Validation | In vitro binding, blocking studies, immunostaining | nih.gov |
C-X-C Motif Chemokine Receptor 4 (CXCR4) Ligand Development
The C-X-C Motif Chemokine Receptor 4 (CXCR4) is a G protein-coupled receptor that is overexpressed in numerous cancers, including breast, lung, and prostate cancer. mdpi.com Its involvement in tumor progression, metastasis, and angiogenesis makes it a compelling target for both imaging and therapy. mdpi.comnih.govmdpi.com this compound has been instrumental in developing ¹⁸F-labeled ligands for PET imaging of CXCR4.
An efficient and automated method has been developed for preparing a fluorine-18 labeled CXCR4 ligand, [¹⁸F]FPy-T140. nih.gov This process involves the preparation of activated 6-[¹⁸F]fluoronicotinic acid esters, such as 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester (6-[¹⁸F]FPy-TFP) or 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy). nih.govnih.gov These activated esters are then conjugated to a protected peptide precursor of T140, a known CXCR4 antagonist. nih.gov Subsequent deprotection yields the final radiolabeled product. nih.gov
| Parameter | Value | Source(s) |
| Target | C-X-C Motif Chemokine Receptor 4 (CXCR4) | mdpi.comnih.gov |
| Radiotracer | 6-[¹⁸F]FPy-T140 | nih.gov |
| Prosthetic Group Precursors | 6-[¹⁸F]FPy-TFP, 6-[¹⁸F]SFPy | nih.govnih.gov |
| Synthesis Method | Automated 'fluorination on the Sep-Pak' | mdpi.comnih.gov |
| Total Synthesis Time | ~90 minutes | nih.gov |
| Overall Radiochemical Yield (decay-corrected) | 6-17% | mdpi.comnih.gov |
| Radiochemical Purity | >99% | mdpi.comnih.gov |
| Binding Affinity | Nanomolar range (in vitro) | mdpi.comnih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 6 Fluoronicotinic Acid Analogues
Rational Drug Design Utilizing 6-Fluoronicotinic Acid Scaffolds
The this compound framework serves as a versatile building block in rational drug design, offering a unique combination of properties desirable for therapeutic candidates. The fluorine atom at the 6-position of the pyridine (B92270) ring enhances the compound's metabolic stability and lipophilicity, which can improve oral bioavailability and tissue penetration. This fluorinated pyridine core is utilized as a molecular scaffold to which various functional groups can be attached, allowing for the systematic exploration of chemical space to identify compounds with optimal activity and selectivity.
The application of this compound in drug design extends to its use as an intermediate in the synthesis of complex molecules. Its chemical reactivity allows for its incorporation into a variety of molecular architectures, facilitating the creation of diverse compound libraries for screening against a wide range of biological targets. This scaffold-based approach is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapies with improved efficacy and reduced side effects.
Development of this compound Derivatives as Therapeutic Agents
A notable application of this compound in oncology is in the development of novel treatments for pancreatic cancer. Researchers have synthesized derivatives of quinoline-8-yl-nicotinamide from this compound, leading to the identification of potent anti-cancer agents. nih.gov
One such derivative, QN523, emerged from a lead optimization campaign and demonstrated significant in vivo efficacy in a pancreatic cancer xenograft model. researchgate.net The synthesis of the parent compound of this series involved the reaction of this compound with quinolin-8-ylamine. researchgate.net Subsequent optimization of this lead compound led to derivatives with IC50 values below 1 μM in a panel of 12 cancer cell lines. researchgate.net The table below summarizes the in vitro cytotoxicity of the initial lead compound, QN519, and the optimized compound, QN523, in various cancer cell lines. researchgate.net
| Compound | Pancreatic Cancer (MIA PaCa-2) IC50 (μM) | Leukemia (Jurkat) IC50 (μM) | Colorectal Cancer (HCT116) IC50 (μM) |
|---|---|---|---|
| QN519 (Lead) | < 1 | < 1 | < 1 |
| QN523 (Optimized) | < 1 | < 1 | < 1 |
The this compound scaffold has also been explored for the development of kinase and enzyme inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov The development of kinase inhibitors is a major focus of modern drug discovery. nih.govnih.gov
While direct examples of this compound analogues as potent kinase inhibitors are emerging, the broader class of pyridine-based compounds has shown significant promise. For instance, the imidazo[4,5-b]pyridine scaffold has been optimized to yield dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases for the treatment of acute myeloid leukemia.
In the realm of enzyme inhibition, derivatives of 6-fluoronicotinamide (B1268225) have been synthesized and evaluated as inhibitors of the sodium-calcium exchanger (NCX). nih.gov The NCX is a membrane protein involved in maintaining calcium homeostasis in cells, and its inhibition is a potential therapeutic strategy for conditions such as reperfusion injury in the heart. nih.gov The development of potent and selective NCX inhibitors is an active area of research.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR investigations have been crucial in identifying key structural features required for potent biological effects.
A study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors provides a clear example of SAR. nih.gov Researchers synthesized a range of analogues with different substituents on the nicotinamide (B372718) moiety and evaluated their inhibitory activity. The results, summarized in the table below, highlight the importance of the substituent's nature and position for NCX inhibition. nih.gov
| Compound | Substituent at 3-position of Phenyl Ring | Reverse NCX IC50 (μM) |
|---|---|---|
| 8 | 3-Aminobenzyl | 0.24 |
| Analog 1 | Hydrogen | > 10 |
| Analog 2 | 4-Aminobenzyl | 1.5 |
| Analog 3 | 2-Aminobenzyl | > 10 |
A quantitative structure-activity relationship (QSAR) study of these derivatives revealed that the inhibition of reverse NCX activity is dependent on both the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring. nih.gov This detailed SAR analysis provides a roadmap for the design of more potent NCX inhibitors based on the this compound scaffold.
Lead Optimization Strategies in this compound Drug Discovery
Lead optimization is an iterative process in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. acs.orgmdpi.com For drug candidates derived from this compound, several lead optimization strategies are employed.
One common strategy involves the modification of substituents on the pyridine ring or the carboxamide group to enhance target binding and improve metabolic stability. For example, in the development of imidazo[4,5-b]pyridine-based kinase inhibitors, researchers systematically explored different substituents to improve properties such as human liver microsomal stability and to reduce off-target effects like hERG inhibition.
Another key aspect of lead optimization is the improvement of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This can involve modifying the molecule to increase its solubility, improve its permeability across cell membranes, and reduce its susceptibility to metabolic enzymes. The iterative cycle of design, synthesis, and testing is central to this process, with each new analogue providing valuable information to guide the next round of modifications. The ultimate goal of lead optimization is to identify a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties. mdpi.com
Biological Activity and Mechanistic Elucidation of 6 Fluoronicotinic Acid Interactions
Identification and Characterization of Molecular Targets for 6-Fluoronicotinic Acid
This compound is a versatile chemical scaffold used to synthesize tracers for positron emission tomography (PET) and targeted inhibitors for a range of molecular targets implicated in oncology and other diseases. Its derivatives have been designed to interact with high specificity and affinity with several key proteins.
Prominent molecular targets for which this compound-based ligands have been developed include:
Prostate-Specific Membrane Antigen (PSMA): A transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells. nih.gov Derivatives of this compound are integral components of potent PSMA inhibitors used for both imaging and therapeutic applications. nih.gov
Fatty Acid Binding Protein 3 (FABP3): A cytosolic protein involved in the transport of long-chain fatty acids. wikipedia.org It is highly expressed in the myocardium and is a target for cardiac imaging. nih.gov Radiolabeled peptides incorporating a this compound moiety have been developed to bind specifically to FABP3. nih.gov
C-X-C motif chemokine receptor 4 (CXCR4): A G protein-coupled receptor that plays a critical role in cancer metastasis. nih.gov A PET imaging agent derived from this compound has been synthesized to target CXCR4 with high affinity. nih.gov
Nicotinic acid phosphoribosyltransferase (NAPRT): A key enzyme in the Preiss-Handler pathway for NAD synthesis. mdpi.com While various nicotinic acid analogs have been explored as NAPRT inhibitors, the specific position of substituents on the pyridine (B92270) ring is critical for activity. nih.gov
These targets represent a diverse group of proteins, including enzymes and cell surface receptors, highlighting the adaptability of the this compound scaffold in designing targeted molecular agents.
Quantitative Analysis of Ligand-Target Binding Affinity
The efficacy of targeted agents is fundamentally dependent on their binding affinity for the intended molecular target. Quantitative analysis of this interaction is crucial for understanding the potential of this compound derivatives as diagnostic or therapeutic tools.
Derivatives of this compound have been incorporated into ligands that demonstrate high-affinity binding to specific receptor targets.
For Fatty Acid Binding Protein 3 (FABP3) , a key protein in lipid metabolism, a radiolabeled peptide, [18F]FNA-S-ACooP, was developed using a 6-[18F]fluoronicotinic acid active ester. nih.gov In vitro studies with this radiopeptide showed high focal binding in malignant tissue sections that were also positive for FABP3 expression, confirming binding specificity. nih.gov Furthermore, a selective small-molecule FABP3 inhibitor, LUF, demonstrated a high binding affinity for FABP3 with a dissociation constant (Kd) of 24 ± 7 nM. nih.gov
For the C-X-C motif chemokine receptor 4 (CXCR4) , a critical mediator of cancer cell migration, a PET tracer, 6-[18F]FPy-T140, was synthesized using a 6-[18F]fluoronicotinic acid precursor. nih.gov Saturation binding studies using cancer cell lines determined that this tracer binds to CXCR4 with a sub-nanomolar affinity, demonstrating that the biological activity was retained and even enhanced compared to other analogs. nih.gov
| Ligand Derivative | Target Receptor | Binding Affinity (Kd) |
|---|---|---|
| LUF | FABP3 | 24 ± 7 nM |
| 6-[18F]FPy-T140 | CXCR4 | ~0.2 nM |
The this compound moiety has been successfully integrated into highly potent enzyme inhibitors.
For Prostate-Specific Membrane Antigen (PSMA) , a validated target in prostate cancer, a series of inhibitors based on a 2-aminoadipic acid scaffold were synthesized incorporating this compound. nih.gov These compounds were evaluated for their ability to inhibit PSMA's enzymatic activity. The introduction of N-methylation on an anilide derivative resulted in a compound with exceptionally high inhibitory activity, demonstrating an IC50 value in the sub-nanomolar range. nih.gov Other urea-based ligands incorporating a this compound derivative, such as [18F]DCFPyL, also exhibit high binding affinity and are used in clinical imaging. researchgate.net
For Nicotinic acid phosphoribosyltransferase (NAPRT) , an enzyme essential for NAD synthesis, structure-activity relationship studies have shown that the substitution pattern on the nicotinic acid core is critical for inhibition. Research on hydroxylated analogs of nicotinic acid revealed that inhibitory activity is strictly dependent on having the -OH group at the 2 or 4 position of the pyridine ring. nih.gov Analogs with substitutions at other positions, such as 6-hydroxynicotinic acid (6-HNA), were found to be incapable of inhibiting NAPRT. nih.gov This finding strongly suggests that the presence of a fluorine atom at the 6-position would similarly fail to produce an inhibitory effect, highlighting the precise structural requirements for binding to the NAPRT enzymatic pocket. nih.gov
| Inhibitor Derivative | Target Enzyme | Inhibitory Potency (IC50) |
|---|---|---|
| N-methylated anilide of 2-aminoadipic acid | PSMA | 0.075 nM |
| [18F]DCFPyL | PSMA | 12.3 ± 1.2 nM |
| 6-Hydroxynicotinic acid (6-HNA) | NAPRT | Inactive |
Cellular and Biochemical Responses Mediated by this compound Derivatives
While various chemical compounds are known to modulate gene expression related to cellular stress and autophagy, specific studies detailing the direct effects of this compound or its derivatives on these genetic pathways are not extensively documented in the available literature. Research has shown that chronic stress can alter the expression of glucocorticoid-responsive genes and that autophagy-related genes are transcriptionally regulated by factors such as FOXO3. nih.govnih.gov However, the direct impact of this compound-based compounds on the expression profiles of genes involved in stress response or autophagy remains an area for future investigation.
The binding of a ligand to a cell surface receptor or the inhibition of a key enzyme can profoundly affect intracellular signaling pathways. For instance, binding to the CXCR4 receptor is known to trigger G protein-coupled signaling cascades that drive cell migration. nih.gov Similarly, inhibiting enzymes like PSMA or NAPRT disrupts critical metabolic pathways. While derivatives of this compound are designed to initiate these events by binding to their respective targets, the specific downstream signaling consequences are attributed to the function of the target protein itself. The direct modulation of broader signaling cascades, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, by this compound as an independent bioactive agent has not been a primary focus of the reviewed research. frontiersin.orgmdpi.com The principal utility of the this compound moiety in the studied contexts is to ensure precise targeting, thereby initiating pathway modulation through specific protein-ligand interactions.
In Vitro and Ex Vivo Models for Biological Evaluation
The biological activities of this compound and its derivatives are primarily investigated using in vitro models, which are essential for elucidating mechanisms of action at the cellular and molecular level. These models, typically involving cell lines and purified enzymes, allow for the controlled study of interactions with biological targets such as receptors and enzymes.
Detailed research findings from these studies have demonstrated the utility of this compound as a molecular scaffold, particularly in the development of radiolabeled compounds for imaging and as a building block for potential therapeutic agents. ossila.com
Receptor Binding Assays
Receptor-binding assays are a cornerstone in evaluating the potential of compounds to interact with specific cellular receptors. merckmillipore.com Derivatives of this compound have been successfully used to create ligands for positron emission tomography (PET) imaging, which are then evaluated in in vitro binding assays to confirm their affinity and specificity for the target receptor before any further studies.
One significant application is in the development of ligands for the C-X-C motif chemokine receptor 4 (CXCR4), which is overexpressed in many cancers. mdpi.com A conjugate molecule, 6-[¹⁸F]FPy-T140, which incorporates a derivative of this compound, was evaluated using saturation binding studies on the HeLa cancer cell line, known for its CXCR4 expression. mdpi.com The study revealed that the conjugate binds with high affinity to CXCR4, demonstrating that the biological activity of the parent peptide was retained after being labeled using the this compound-based prosthetic group. mdpi.com The equilibrium dissociation constant (Kᵈ) was determined to be in the sub-nanomolar range, indicating a very strong interaction between the ligand and the receptor. mdpi.com
Interactive Data Table: In Vitro Binding Affinity of 6-[¹⁸F]FPy-T140
| Parameter | Cell Line | Target Receptor | Value |
| Kᵈ (Dissociation Constant) | HeLa | CXCR4 | 0.19 ± 0.03 nM |
| Bmax (Receptor Density) | HeLa | CXCR4 | 2.76 ± 0.51 × 10⁵ receptors/cell |
This table summarizes the high-affinity binding of a this compound derivative to the CXCR4 receptor in a cancer cell line model. A lower Kᵈ value signifies a higher binding affinity. mdpi.com
In another study, a different derivative, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP), was used to label a peptide containing the RGD sequence. nih.gov The resulting conjugate was assessed in an in vitro receptor-binding assay for the integrin αvβ3. The nonradioactive version of the conjugate was found to possess a high binding affinity, with calculated inhibitor constant (Kᵢ) values in the low nanomolar range. nih.gov
Enzyme Inhibition Assays
Beyond receptor interactions, derivatives of this compound have been evaluated as enzyme inhibitors. Fluorinated compounds can offer unique mechanistic advantages in inhibitor design. A continuous fluorometric enzymatic assay was used to validate the inhibitory effect of several nicotinic acid-related compounds on purified human recombinant nicotinate (B505614) phosphoribosyltransferase (NAPRT). univpm.it
Among the compounds tested, 2-fluoronicotinic acid was confirmed as a NAPRT inhibitor. univpm.it Kinetic analyses determined its inhibition constant (Kᵢ) and mechanism of inhibition. Unlike some other inhibitors which were competitive, 2-fluoronicotinic acid was found to act as a noncompetitive or mixed inhibitor in this assay system. univpm.it
Interactive Data Table: In Vitro NAPRT Inhibition
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |
| 2-Fluoronicotinic Acid | NAPRT | 149 to 348 µM (range for group) | Noncompetitive or Mixed |
This table details the inhibitory activity of a this compound isomer against the enzyme NAPRT, a key component in NAD+ biosynthesis. univpm.it
These in vitro models and assays are critical for the initial screening and mechanistic understanding of this compound and its derivatives. They provide quantitative data on binding affinities and enzyme inhibition, guiding the further development of these compounds for potential applications in medical imaging and therapy. ossila.comnih.gov
Computational and Theoretical Chemistry in 6 Fluoronicotinic Acid Research
Predictive Computational Toxicology and Metabolite Profiling
Computational toxicology leverages computer models and mathematical algorithms to predict the adverse effects of chemical substances on human health and the environment. nih.gov This subdiscipline of toxicology utilizes data from high-throughput screening, computational chemistry, and systems biology to build predictive models for various toxicity endpoints. nih.gov For a compound like 6-fluoronicotinic acid, these methods can offer early-stage predictions of its potential toxicity, helping to guide further experimental studies.
Predictive computational toxicology can be applied to this compound in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov By comparing the structural features of this compound to large databases of compounds with known toxicities, QSAR models can predict its potential for various hazards, such as carcinogenicity, mutagenicity, or reproductive toxicity.
Threshold of Toxicological Concern (TTC) : The TTC is a risk assessment concept used for substances with low levels of human exposure, where a threshold is identified below which there is a low probability of appreciable risk to human health. Based on its chemical structure, this compound can be categorized, and its potential toxicity can be estimated without the need for extensive animal testing.
Systems Biology Approaches : These approaches model the interactions of a compound within biological pathways. For this compound, this could involve simulating its interaction with key proteins and enzymes to identify potential off-target effects that could lead to toxicity. In silico simulations have already been used to show that this compound interacts with the GPR109A receptor in a manner similar to nicotinic acid. acs.org
Metabolite profiling, the systematic identification and quantification of metabolic products, is crucial for understanding a compound's fate within an organism. mdpi.com Computational tools can predict the likely metabolites of this compound by simulating its interaction with major drug-metabolizing enzymes, such as the cytochrome P450 family. These predictions can then be confirmed and quantified using analytical techniques like mass spectrometry. mdpi.com
A hypothetical predictive metabolite profile for this compound might include the following transformations, based on common metabolic pathways for similar structures:
| Predicted Metabolic Pathway | Potential Metabolite | Significance |
| Glucuronidation | This compound glucuronide | A common phase II detoxification pathway that increases water solubility for excretion. |
| Glycine Conjugation | 6-Fluoronicotinoyl glycine | Another phase II reaction, common for carboxylic acids, facilitating elimination. |
| Oxidation | Hydroxylated derivatives | Phase I metabolism could introduce hydroxyl groups onto the pyridine (B92270) ring, potentially altering biological activity. |
| N-methylation | N-methyl-6-fluoronicotinic acid | Methylation of the pyridine nitrogen is a possible metabolic route. |
This table is a hypothetical representation of potential metabolic pathways and has not been experimentally confirmed.
By combining predictive toxicology and metabolite profiling, researchers can build a comprehensive in silico safety profile for this compound, prioritizing experimental resources and minimizing the need for animal testing.
Theoretical Studies on Cocrystal Formation
Pharmaceutical cocrystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together by non-covalent interactions, most commonly hydrogen bonds. nih.govnih.gov Cocrystallization is a powerful technique to modify the physicochemical properties of an API, such as solubility, dissolution rate, and stability, without altering its chemical structure. mdpi.com
Theoretical studies play a vital role in the rational design of cocrystals by predicting which coformers are likely to form stable cocrystals with a given API. For this compound, several computational approaches can be employed to screen for potential coformers:
Hydrogen Bond Propensity Analysis : This method analyzes the hydrogen bond donors and acceptors on the API and potential coformers to predict the most likely and stable hydrogen bonding interactions (supramolecular synthons). nih.gov The carboxylic acid group of this compound provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), while the pyridine nitrogen acts as a hydrogen bond acceptor.
pKa-Based Prediction : The difference in the pKa values between the API (an acid) and the coformer (a base), denoted as ΔpKa, can help distinguish between salt and cocrystal formation. nih.govmdpi.com A ΔpKa of less than 0 generally indicates cocrystal formation, while a value greater than 3 suggests salt formation. For ΔpKa values between 0 and 3, the outcome is ambiguous and may result in either a salt or a cocrystal. nih.gov
Phase Diagram Construction : Computational methods can be used to construct binary phase diagrams that illustrate the thermodynamic stability of the cocrystal relative to the individual components. nih.gov A "W" shaped diagram is indicative of cocrystal formation, whereas a "V" shape suggests a simple eutectic mixture. nih.gov
Based on these theoretical principles, a list of potential coformers for this compound could be screened. Ideal coformers are generally regarded as safe (GRAS) and possess complementary functional groups for hydrogen bonding.
| Potential Coformer | Relevant Functional Groups | Rationale for Selection |
| Nicotinamide (B372718) | Amide | The amide group can form robust hydrogen bonds with the carboxylic acid of this compound. |
| Isonicotinamide | Amide, Pyridine Nitrogen | Similar to nicotinamide, offers strong hydrogen bonding potential. |
| Urea | Amide | A simple molecule with strong hydrogen bond donor and acceptor capabilities. nih.gov |
| Succinic Acid | Carboxylic Acid | Can form acid-pyridine hydrogen bonds. |
| Caffeine | Amide, Imidazole Ring | A common coformer known to form stable cocrystals through various interactions. nih.gov |
This table presents a list of potential coformers based on theoretical considerations and common practices in cocrystal design.
By employing these theoretical and computational screening methods, researchers can significantly narrow down the list of potential coformers for experimental validation, making the process of developing a this compound cocrystal more efficient and targeted.
Advanced Analytical and Characterization Techniques in 6 Fluoronicotinic Acid Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise atomic and molecular structure of 6-fluoronicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Researchers utilize various NMR techniques, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, to obtain detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
In a typical analysis, the chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz) provide a complete picture of the molecular connectivity and environment of each nucleus. rsc.org For this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns that are influenced by the positions of the fluorine atom and the carboxylic acid group. rsc.org Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring. rsc.org The ¹⁹F NMR spectrum provides specific information about the fluorine substituent, which is crucial for confirming its incorporation into the nicotinic acid backbone. rsc.org
| Nucleus | Parameter | Description |
| ¹H | Chemical Shift (δ) | Provides information about the electronic environment of the protons on the pyridine ring. |
| ¹H | Multiplicity | Indicates the number of neighboring protons, revealing the substitution pattern. |
| ¹H | Coupling Constant (J) | Measures the interaction between neighboring protons, aiding in structural assignment. |
| ¹³C | Chemical Shift (δ) | Characterizes the different carbon environments within the molecule, including the carboxylic acid and aromatic carbons. |
| ¹⁹F | Chemical Shift (δ) | Confirms the presence and electronic environment of the fluorine atom. |
This table summarizes the key NMR parameters used in the structural elucidation of this compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ions are often unstable and break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used for structural identification. Common fragmentation reactions include the loss of small neutral molecules or radicals. For carboxylic acids like this compound, characteristic fragmentations can involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org The presence of the stable pyridine ring influences the fragmentation, often leading to characteristic aromatic fragments. chemguide.co.uklibretexts.orgwikipedia.org
Chromatographic Methods for Purity and Compound Characterization
Chromatographic techniques are essential for separating this compound and its derivatives from reaction mixtures and for assessing their purity, which is a critical aspect of quality control.
High-Performance Liquid Chromatography (HPLC) in Radiopharmaceutical Quality Control
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of radiopharmaceuticals derived from this compound, such as those labeled with fluorine-18 (B77423) ([¹⁸F]FNA). nih.govmdpi.com Given that these radiolabeled compounds are intended for in vivo imaging, ensuring their radiochemical purity is paramount. nih.gov
In the context of radiopharmaceutical research, HPLC systems are equipped with both a standard detector (e.g., UV) and a radioactivity detector to analyze the identity and purity of the final product. mdpi.com For instance, in the analysis of [¹⁸F]FNA-conjugated peptides, a reversed-phase C18 column is often used. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) with 0.1% trifluoroacetic acid). This gradient allows for the effective separation of the desired radiolabeled peptide from unlabeled precursors, free [¹⁸F]fluoride, and other impurities. nih.gov
The retention time, the time it takes for a specific compound to pass through the column, is a key parameter for identification. By comparing the retention time of the product peak in the radioactivity channel with that of a non-radioactive standard in the UV channel, the identity of the radiolabeled compound can be confirmed. mdpi.com For example, in the analysis of a radiolabeled peptide, [¹⁸F]FNA-N-CooP, HPLC was used to identify it as a major radiometabolite. nih.gov
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase. |
| Detection | UV and Radioactivity Detectors | To identify both non-radioactive and radioactive components. |
| Flow Rate | e.g., 5 mL/min | To ensure efficient separation. |
This table presents typical HPLC conditions for the quality control of radiopharmaceuticals derived from this compound.
Biological Imaging and Microscopic Techniques
Biological imaging techniques are vital for visualizing the distribution and target engagement of this compound-based radiotracers in biological systems.
Immunofluorescence and Autoradiography
In research involving peptides radiolabeled with [¹⁸F]FNA, a combination of immunofluorescence and autoradiography is a powerful approach to validate the targeting specificity of the radiotracer. researchgate.netnih.gov
Immunofluorescence is a technique used to detect specific proteins in tissue sections using antibodies. nih.govresearchgate.netmdpi.comnih.govscbt.com In one study, immunofluorescence staining was used to identify the expression of Fatty Acid Binding Protein 3 (FABP3) in malignant tissue sections. nih.gov This provides a map of the target protein's location within the tissue.
Autoradiography , on the other hand, visualizes the distribution of radioactivity within a tissue section. After administering an [¹⁸F]FNA-conjugated peptide, tissue samples are collected, sectioned, and exposed to a sensitive film or phosphor screen. The emitted radiation from the [¹⁸F] creates an image that shows where the radiotracer has accumulated.
By comparing the immunofluorescence images with the autoradiographs of adjacent tissue sections, researchers can determine if the areas of high radioactivity (from the radiotracer) co-localize with the areas of high target protein expression (from immunofluorescence). A study involving an [¹⁸F]FNA-conjugated nonapeptide, [¹⁸F]FNA-N-CooP, used ex vivo autoradiography of glioblastoma tumor tissue. nih.govresearchgate.net The results showed a partial co-localization between the radioactivity uptake and the expression of FABP3, which was the intended target. nih.govresearchgate.net This provides evidence for the target-specific binding of the radiotracer.
| Technique | Purpose | Finding in this compound Research |
| Immunofluorescence | To visualize the location of a specific target protein (e.g., FABP3) in tissue. | Abundant FABP3 positivity was observed in malignant tissue sections. nih.gov |
| Autoradiography | To visualize the distribution of the [¹⁸F]FNA-labeled radiotracer in tissue. | Showed heterogeneous and high focal binding of the radiotracer in malignant tissues. nih.gov |
| Co-localization | To correlate the radiotracer accumulation with target protein expression. | Partial co-localization of radioactivity with FABP3 expression, confirming target engagement. nih.govresearchgate.net |
This table summarizes the application of immunofluorescence and autoradiography in validating the targeting of this compound-based radiotracers.
Current Trends and Future Perspectives in 6 Fluoronicotinic Acid Research
Analysis of Patent Landscape and Intellectual Property Related to 6-Fluoronicotinic Acid
The intellectual property landscape for this compound is primarily centered on its synthesis and its application as a crucial intermediate in the production of high-value chemical entities, particularly for the pharmaceutical industry. An analysis of patent activity reveals a strategic focus on developing more efficient, cost-effective, and environmentally sustainable manufacturing processes, which are critical for industrial-scale production.
A prominent area of patent focus is the improvement of synthesis methods. Older techniques often involved harsh reagents and produced significant waste, posing challenges for large-scale application. For instance, a previously documented method involved the high-temperature oxidation of 2-fluoro-5-methylpyridine (B1304807) using potassium permanganate (B83412). This process, while effective, is less favored for industrial production due to the generation of manganese dioxide heavy metal waste.
Recent patents aim to overcome these limitations. For example, patent CN115433122A, granted to Dalian Shuangbo Pharmaceutical Chemical Co., Ltd., discloses a novel preparation method that is described as environmentally friendly, low-cost, and suitable for industrial manufacturing. This patented process starts from 2,5-dibromopyridine (B19318) and proceeds through a Grignard reaction and a subsequent fluorination step, thereby avoiding the use of strong oxidizing agents like potassium permanganate. This shift in synthesis strategy underscores a trend towards greener chemistry in the production of key pharmaceutical intermediates.
Patents related to this compound are largely driven by its role as a key building block for active pharmaceutical ingredients (APIs). Its structural motif is incorporated into more complex molecules designed for various therapeutic targets. Consequently, while the compound itself may be the subject of process patents, its derivatives are frequently encompassed within composition of matter patents for new drugs. The primary application area highlighted in patent literature is its use as an intermediate for preparing fluorine-containing pyridine (B92270) ring antibacterial drugs.
Table 1: Representative Patent for this compound Synthesis
| Patent Number | Title | Assignee | Key Innovation | Stated Application |
| CN115433122A | Preparation method of this compound | Dalian Shuangbo Pharmaceutical Chemical Co., Ltd. | An environmentally friendly and cost-effective synthesis route starting from 2,5-dibromopyridine, avoiding heavy metal waste. | Intermediate for preparing fluorine-containing pyridine ring antibacterial drugs. |
Emerging Research Directions and Interdisciplinary Approaches
This compound is increasingly recognized as a versatile scaffold in medicinal chemistry and related interdisciplinary fields, primarily due to the unique properties conferred by the fluorine atom. The presence of fluorine can enhance metabolic stability, improve membrane permeation, and increase the binding affinity of a molecule to its biological target. These benefits have spurred its use in several emerging research areas.
A significant interdisciplinary application is in the field of medical imaging, specifically Positron Emission Tomography (PET). Researchers are utilizing this compound derivatives to develop novel PET tracers. The compound serves as a platform for introducing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into biomolecules. For example, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been developed as a prosthetic group for the efficient labeling of peptides and proteins. This approach facilitates the visualization and measurement of metabolic processes and the study of disease states at the molecular level, bridging synthetic chemistry with diagnostic medicine.
In drug discovery, this compound is a valuable building block for creating new therapeutic agents. Its structure is being incorporated into novel compounds targeting a range of diseases. For instance, derivatives have been synthesized and investigated for their potential in treating pancreatic cancer. The strategic placement of the fluoro-pyridine moiety is a key aspect of modern drug design, aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates.
Furthermore, research is extending into materials science, where fluorinated organic molecules are explored for creating self-assembled monolayers. Studies have shown that fluorination can significantly alter the hydrogen bonding capabilities of carboxylic acids, which could lead to new applications in surface chemistry and the development of novel biomaterials.
Translational Research Challenges and Opportunities
The transition of this compound from a laboratory reagent to a widely used industrial intermediate presents several translational challenges, primarily centered on the scalability and sustainability of its synthesis. The successful translation from bench-scale discovery to commercial production hinges on overcoming these hurdles.
One of the foremost challenges is the development of manufacturing processes that are not only economically viable but also environmentally benign. The drive to replace older methods, such as those using stoichiometric amounts of heavy metal oxidants, reflects a significant challenge in chemical manufacturing: waste prevention. Processes that appear efficient in a lab setting can generate substantial waste streams when scaled up, leading to high costs for disposal and environmental remediation. The opportunity here lies in the continued innovation of greener synthetic routes, as exemplified by recent patents, that minimize by-products and utilize more sustainable reagents.
Another challenge is ensuring the availability and consistent quality of starting materials and reagents required for novel synthetic pathways at an industrial scale. While a specific solvent or catalyst may be readily available in small quantities for research, its bulk availability and cost can be prohibitive for large-scale production. The synthesis route detailed in patent CN115433122A, for example, relies on reagents like isopropyl magnesium chloride and tetramethyl ammonium (B1175870) fluoride (B91410), whose industrial-scale supply chains must be robust to ensure manufacturing consistency.
Overcoming these challenges offers the opportunity to unlock the full potential of this compound as a key intermediate. By focusing on green chemistry principles, process optimization, and supply chain security, the scientific community can facilitate the broader application of this valuable compound in the pharmaceutical and other high-tech industries.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoronicotinic acid, and how can researchers validate the purity of the product?
- Methodological Answer : A widely used synthesis involves permanganate oxidation of 2-fluoro-6-methylpyridine (XVIII) under controlled acidic conditions to yield this compound (XIX) . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via H/F NMR and mass spectrometry (e.g., ESI-MS). Quantitative purity (>95%) is critical for downstream applications like radiochemistry .
Q. What is the role of this compound derivatives in fluorine-18 labeling of biomolecules?
- Methodological Answer : this compound-2,3,5,6-tetrafluorophenyl ester ([F]F-Py-TFP) serves as a prosthetic group for indirect F labeling. It reacts efficiently with primary amines on peptides/proteins (e.g., albumin, PSMA-targeting peptides) under mild conditions (40–50°C, 10 minutes), achieving radiochemical yields of 25–43% . This method avoids harsh direct fluorination conditions, preserving biomolecule functionality .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound-based prosthetic groups with diverse biomolecules?
- Methodological Answer : Optimization requires balancing reaction parameters:
-
Temperature : 40–50°C minimizes thermal degradation while ensuring reactivity .
-
pH : Neutral to slightly basic conditions (pH 7.5–8.5) favor nucleophilic substitution with lysine residues.
-
Molar Ratio : A 2:1 molar excess of [F]F-Py-TFP to biomolecule improves yield without excessive byproducts .
-
Example : For [F]DCFPyL, a 10-minute reaction at 45°C achieved 43% radiochemical yield .
Biomolecule Reaction Temp (°C) Time (min) Radiochemical Yield (%) Albumin 50 10 25–30 c(RGDfK) 40 10 35–40 DCFPyL 45 10 40–43 Data synthesized from
Q. How does indirect fluorination using this compound compare to direct F labeling in terms of radiochemical stability and clinical applicability?
- Methodological Answer : Indirect labeling via this compound derivatives offers superior stability compared to direct methods, particularly for peptides prone to defluorination in vivo. For example, [F]albumin conjugates retained >90% stability in serum over 4 hours, whereas direct fluorination of antibodies often results in <50% stability . However, indirect methods require additional purification steps (e.g., size-exclusion chromatography) to remove unreacted prosthetic groups .
Q. How should researchers address discrepancies in radiochemical yields when scaling up conjugation reactions?
- Methodological Answer : Yield variations often stem from batch-to-batch differences in precursor purity or reaction scaling. Mitigation strategies include:
- Precursor Quality Control : Validate tetrafluorophenyl ester purity via HPLC before use.
- Reactor Design : Use microfluidic systems for consistent mixing and temperature control in scaled reactions .
- Statistical Analysis : Apply factorial design experiments to identify critical variables (e.g., solvent, agitation rate) impacting yield .
Q. What advanced analytical techniques are required to confirm the identity and purity of this compound conjugates?
- Methodological Answer : Beyond standard NMR and MS, researchers should use:
- Radio-TLC/HPLC : Quantify radiochemical purity and detect free F-fluoride.
- Size-Exclusion Chromatography (SEC) : Assess aggregation or fragmentation of labeled proteins.
- Competitive Binding Assays : Validate biological activity (e.g., αvβ3 integrin binding for [F]c(RGDfK)) .
Experimental Design and Data Analysis
Q. How to design an experiment evaluating the impact of this compound prosthetic groups on tumor targeting efficiency?
- Methodological Answer :
Comparative Groups : Label the same peptide (e.g., RGD) using direct fluorination vs. This compound.
In Vivo PET Imaging : Quantify tumor-to-background ratios in xenograft models.
Ex Vivo Biodistribution : Measure %ID/g in tumors and critical organs (e.g., kidneys) at 1, 2, and 4 hours post-injection.
Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare groups.
Reference: Basuli et al. demonstrated 2.5-fold higher tumor-to-kidney ratios for indirect labeling .
Q. How to resolve contradictions in reported radiochemical yields for this compound-based conjugates?
- Methodological Answer : Contradictions may arise from differences in precursor batches or reaction setups. Researchers should:
- Replicate Published Protocols : Precisely follow temperature, solvent (e.g., DMF vs. acetonitrile), and purification steps from literature .
- Cross-Validate with Orthogonal Methods : Compare radio-TLC and SEC results to ensure consistency.
- Report Detailed Metadata : Include precursor lot numbers, equipment calibration dates, and ambient conditions in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
